REACTION_SMILES
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[CH2:24]([Cl:25])[Cl:26].[CH3:17][CH2:18][N:19]([CH2:20][CH3:21])[CH2:22][CH3:23].[CH3:7][C:8]1([CH3:16])[CH:9]([C:13](=[O:14])[Cl:15])[C:10]1([CH3:11])[CH3:12].[CH:27]([Cl:28])([Cl:29])[Cl:30].[NH2:1][c:2]1[s:3][cH:4][cH:5][n:6]1.[OH2:31]>>[NH:1]([c:2]1[s:3][cH:4][cH:5][n:6]1)[C:13]([CH:9]1[C:8]([CH3:7])([CH3:16])[C:10]1([CH3:11])[CH3:12])=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)C(C(=O)Cl)C1(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nccs1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC1(C)C(C(=O)Nc2nccs2)C1(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |